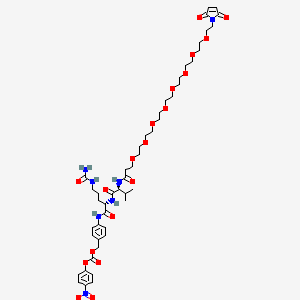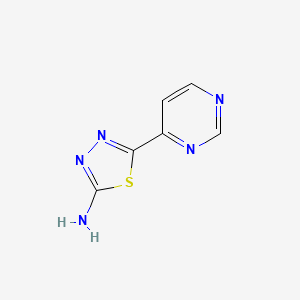![molecular formula C8H18F2N3O2P B13707506 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate is a chemical compound with the molecular formula C8H18F2N3O2P It is known for its unique structure, which includes a phosphorus atom bonded to three dimethylamino groups and a difluoroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate typically involves the reaction of tris(dimethylamino)phosphine with difluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
P(NMe2)3+F2C-COOH→F2C-COO-P(NMe2)3
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines with different substituents.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphorus atom, with its attached functional groups, can participate in various biochemical reactions, influencing pathways related to metabolism, signal transduction, or cellular regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]propionate
- 2,2-Difluoro-2-[tris(dimethylamino)phosphonio]butyrate
Uniqueness
2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate is unique due to its specific combination of functional groups and the presence of the difluoroacetate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H18F2N3O2P |
|---|---|
Peso molecular |
257.22 g/mol |
Nombre IUPAC |
2,2-difluoro-2-[tris(dimethylamino)phosphaniumyl]acetate |
InChI |
InChI=1S/C8H18F2N3O2P/c1-11(2)16(12(3)4,13(5)6)8(9,10)7(14)15/h1-6H3 |
Clave InChI |
UKZDLKBKZLFSCU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[P+](C(C(=O)[O-])(F)F)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)


![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)






